molecular formula C12H20O2 B14411299 Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate CAS No. 87342-08-3

Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate

Cat. No.: B14411299
CAS No.: 87342-08-3
M. Wt: 196.29 g/mol
InChI Key: FNTPDJFAUKUQIA-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industry. This compound is a derivative of cyclohexene, featuring ethyl and acetate functional groups attached to a dimethyl-substituted cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be synthesized through various organic reactions. One common method involves the esterification of 3,5-dimethylcyclohex-1-en-1-ol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylcyclohex-1-en-1-one or 3,5-dimethylcyclohex-1-en-1-carboxylic acid.

    Reduction: Formation of 3,5-dimethylcyclohex-1-en-1-yl alcohol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be compared with other similar compounds, such as:

    Ethyl cyclohexaneacetate: Lacks the dimethyl substitution, resulting in different chemical and physical properties.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    3,5-Dimethylcyclohex-1-en-1-yl acetate: Similar structure but without the ethyl group, affecting its volatility and odor profile.

These comparisons highlight the unique properties of this compound, such as its specific odor profile and reactivity, which make it valuable in various applications.

Properties

CAS No.

87342-08-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylcyclohexen-1-yl)acetate

InChI

InChI=1S/C12H20O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h6,9-10H,4-5,7-8H2,1-3H3

InChI Key

FNTPDJFAUKUQIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(CC(C1)C)C

Origin of Product

United States

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